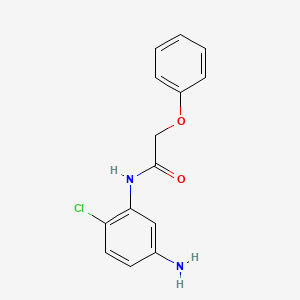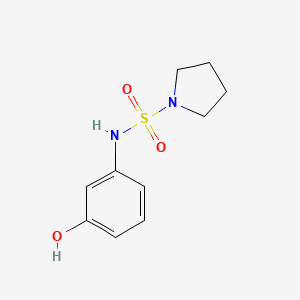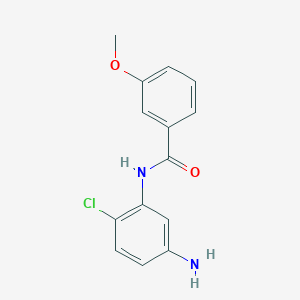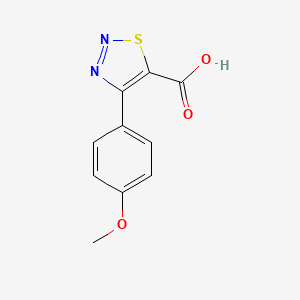
5-cloro-N-(4-nitrofenil)pentanamida
Descripción general
Descripción
5-chloro-N-(4-nitrophenyl)pentanamide is a compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol . It is a pentanamide and is typically in solid form .
Synthesis Analysis
The production process of 5-chloro-N-(4-nitrophenyl)pentanamide involves a series of chemical reactions that convert the starting materials into the desired product . The process can be broken down into several stages, each with its own specific set of equipment and operating conditions .Molecular Structure Analysis
The molecular structure of 5-chloro-N-(4-nitrophenyl)pentanamide is characterized by several key features. It has a molecular formula of C11H13ClN2O3 . The InChI code for this compound is 1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) .Chemical Reactions Analysis
The chemical reactions involved in the production of 5-chloro-N-(4-nitrophenyl)pentanamide are complex and involve multiple stages . One of the key stages involves the chlorination of N-(4-nitrophenyl)pentanamide to produce 5-chloro-N-(4-nitrophenyl)pentanamide .Physical and Chemical Properties Analysis
5-chloro-N-(4-nitrophenyl)pentanamide has a molecular weight of 256.68 g/mol . It has a topological polar surface area of 74.9 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Preparación de Apixaban
5-cloro-N-(4-nitrofenil)pentanamida se utiliza en el proceso de preparación de Apixaban, un anticoagulante, y sus intermediarios .
Difracción de rayos X de polvo
Se ha demostrado que este compuesto es detectable mediante métodos de difracción de rayos X de polvo, lo que sugiere su posible uso en la caracterización de materiales .
Mecanismo De Acción
Target of Action
5-chloro-N-(4-nitrophenyl)pentanamide is primarily used in the preparation of Apixaban and its intermediates . Apixaban is an anticoagulant that inhibits blood clotting by directly blocking the action of Factor Xa, a crucial player in the coagulation cascade .
Mode of Action
As an intermediate in the synthesis of apixaban, it likely contributes to the overall mechanism of action of the final product, which involves the inhibition of factor xa .
Biochemical Pathways
Given its use in the synthesis of apixaban, it can be inferred that it plays a role in the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Pharmacokinetics
As an intermediate in the synthesis of apixaban, its properties may influence the overall pharmacokinetic profile of the final product .
Result of Action
As an intermediate in the synthesis of apixaban, it likely contributes to the overall therapeutic effect of the final product, which is the prevention of blood clot formation .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
5-chloro-N-(4-nitrophenyl)pentanamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been used in the preparation of Apixaban and its intermediates . The interactions between 5-chloro-N-(4-nitrophenyl)pentanamide and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of target proteins.
Cellular Effects
The effects of 5-chloro-N-(4-nitrophenyl)pentanamide on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, 5-chloro-N-(4-nitrophenyl)pentanamide can modulate metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 5-chloro-N-(4-nitrophenyl)pentanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the synthesis of Apixaban suggests a role in modulating enzymatic activity . Furthermore, 5-chloro-N-(4-nitrophenyl)pentanamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-chloro-N-(4-nitrophenyl)pentanamide in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under dry, room temperature conditions . Over time, however, it may undergo degradation, which can impact its efficacy and potency in biochemical assays. Long-term exposure to 5-chloro-N-(4-nitrophenyl)pentanamide has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-chloro-N-(4-nitrophenyl)pentanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage-dependent effects of 5-chloro-N-(4-nitrophenyl)pentanamide is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
5-chloro-N-(4-nitrophenyl)pentanamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in the synthesis of Apixaban highlights its importance in pharmaceutical development . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 5-chloro-N-(4-nitrophenyl)pentanamide within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 5-chloro-N-(4-nitrophenyl)pentanamide may accumulate in certain compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Propiedades
IUPAC Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLTRFGDDBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-chloro-N-(4-nitrophenyl)pentanamide crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90°, β = 104.227(2)°, γ = 90°. The unit cell volume is 1222.98 Å3, and it contains four molecules (Z = 4). The calculated density is 1.3941 g cm−3 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)


![(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE](/img/structure/B1414894.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)


![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
